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Introduction
AC-430 is an investigational, potent, and selective small molecule inhibitor of Janus Kinase 2

(JAK2) developed by Ambit Biosciences, now part of Daiichi Sankyo.[1][2] As a targeted

inhibitor, AC-430 is under investigation for its therapeutic potential in oncology and

autoimmune diseases, where the JAK/STAT signaling pathway is often dysregulated.[1] The

JAK family of non-receptor tyrosine kinases, particularly JAK2, plays a crucial role in mediating

signaling from cytokine and growth factor receptors that are critical for hematopoiesis and

immune response.[1] The discovery of the activating JAK2 V617F mutation in a majority of

patients with myeloproliferative neoplasms (MPNs) has established JAK2 as a key therapeutic

target.[3][4]

Preclinical studies have indicated that AC-430 demonstrates significant efficacy in animal

models of cancer and autoimmune diseases at oral doses as low as 10 mg/kg/day.[1]

Furthermore, its potency in cell-based models has been reported to be equivalent or superior to

that of competing JAK2 inhibitors.[1] This document provides detailed standard operating

procedures for key assays relevant to the characterization of AC-430 and other similar JAK2

inhibitors.
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AC-430 exerts its effects by inhibiting the kinase activity of JAK2. In the canonical JAK-STAT

signaling pathway, the binding of a cytokine (e.g., erythropoietin or interleukins) to its receptor

induces receptor dimerization and the subsequent activation of receptor-associated JAKs.

Activated JAKs then phosphorylate each other and key tyrosine residues on the receptor's

cytoplasmic tail. These phosphorylated sites serve as docking stations for Signal Transducer

and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves

phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and

subsequent modulation of target gene expression, which governs processes like cell

proliferation, differentiation, and survival. By inhibiting JAK2, AC-430 blocks this entire

cascade, thereby preventing the downstream effects of cytokine signaling.

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by

AC-430.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1440854?utm_src=pdf-body
https://www.benchchem.com/product/b1440854?utm_src=pdf-body
https://www.benchchem.com/product/b1440854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Cytoplasm

Nucleus

Cytokine

Cytokine Receptor  

Binding & Dimerization

JAK2

Recruitment

STAT

Recruitment

P-JAK2

Autophosphorylation

Phosphorylation

P-STAT

P-STAT Dimer

Dimerization

DNA

Nuclear Translocation

AC-430

Inhibition

Gene Expression
(Proliferation, Survival)

Click to download full resolution via product page

Caption: JAK-STAT signaling pathway and inhibition by AC-430.
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Quantitative Data Summary
While specific, publicly available quantitative data for AC-430 is limited, the following table

presents representative half-maximal inhibitory concentration (IC50) values for several known

JAK2 inhibitors against the wild-type (WT) enzyme and the V617F mutant. This data is

provided to illustrate the typical potency and selectivity profile of compounds in this class.

Compound
JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

JAK2 V617F
IC50 (nM)

Reference

Ruxolitinib

(INCB018424

)

3.3 2.8 322 ~3 [3]

Fedratinib

(TG101348)
105 3 996 3 [3]

Pacritinib

(SB1518)
1280 23 520 19 [3]

Lestaurtinib

(CEP-701)
- 1 - ~1 [3]

NS-018 >1000 <1 >1000 <1 [4]

Note: The data presented are compiled from various sources and are intended for comparative

purposes. Assay conditions may vary between studies.

Experimental Protocols
The following are detailed protocols for standard assays used to characterize JAK2 inhibitors

like AC-430.

Experimental Workflow Overview
A typical workflow for characterizing a novel JAK2 inhibitor involves a multi-step process,

starting with a biochemical assay to determine direct enzyme inhibition, followed by cell-based

assays to confirm on-target activity in a physiological context and assess downstream

functional effects.
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Caption: Typical experimental workflow for characterizing a JAK2 inhibitor.
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Protocol 1: Biochemical JAK2 Kinase Assay
(LanthaScreen™ TR-FRET)
Objective: To determine the in vitro potency (IC50) of AC-430 against recombinant JAK2

enzyme.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay

measures the phosphorylation of a GFP-labeled substrate by a terbium (Tb)-labeled anti-

phospho-substrate antibody. Inhibition of JAK2 activity by AC-430 results in a decrease in the

TR-FRET signal.

Materials:

Recombinant human JAK2 enzyme

LanthaScreen™ GFP-STAT1 substrate

LanthaScreen™ Tb-anti-pSTAT1 [pTyr701] antibody

ATP

Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

TR-FRET Dilution Buffer

AC-430 (or other test compounds) dissolved in DMSO

Low-volume 384-well plates (black or white)

TR-FRET compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of AC-430 in DMSO. A typical starting

concentration is 10 mM, with 1:3 serial dilutions. Then, create an intermediate dilution of the

compounds in Kinase Buffer.

Reaction Setup:
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Add 2.5 µL of the diluted AC-430 or DMSO (vehicle control) to the wells of a 384-well

plate.

Prepare a 2X enzyme/substrate mix in Kinase Buffer containing the pre-determined

optimal concentrations of JAK2 enzyme and GFP-STAT1 substrate.

Add 5 µL of the 2X enzyme/substrate mix to each well.

Initiate Reaction:

Prepare a 2X ATP solution in Kinase Buffer at a concentration equal to the ATP Km for

JAK2.

Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction. The final

reaction volume is 10 µL.

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

Detection:

Prepare a 2X detection mix containing Tb-anti-pSTAT1 antibody and EDTA in TR-FRET

Dilution Buffer. The EDTA stops the kinase reaction.

Add 10 µL of the detection mix to each well.

Final Incubation and Reading: Cover the plate and incubate for 60 minutes at room

temperature to allow for antibody binding. Read the plate on a TR-FRET plate reader,

measuring emission at both the terbium (donor) and GFP (acceptor) wavelengths.

Data Analysis: Calculate the TR-FRET emission ratio (acceptor/donor). Plot the ratio against

the logarithm of the AC-430 concentration and fit the data to a four-parameter logistic model

to determine the IC50 value.

Protocol 2: Cell-Based Phospho-STAT3 (pSTAT3) Assay
Objective: To measure the inhibition of cytokine-induced STAT3 phosphorylation by AC-430 in

a cellular context.
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Principle: This assay quantifies the level of phosphorylated STAT3 (a direct downstream target

of JAK2) in cells following cytokine stimulation in the presence of an inhibitor. This can be

performed using various platforms, such as HTRF®, In-Cell ELISA, or flow cytometry.

Materials:

Human erythroleukemia cell line (e.g., TF-1) or other cytokine-responsive cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Cytokine for stimulation (e.g., IL-6 or Erythropoietin)

AC-430 (or other test compounds) dissolved in DMSO

Assay plates (e.g., 96-well tissue culture plates)

Lysis buffer with protease and phosphatase inhibitors

Phospho-STAT3 (Tyr705) and Total STAT3 antibody pairs (for ELISA or HTRF)

Detection reagents (e.g., HRP-conjugated secondary antibody and TMB substrate for ELISA)

Procedure (In-Cell ELISA):

Cell Seeding: Seed TF-1 cells into a 96-well plate at a density of 50,000-100,000 cells per

well and incubate overnight.

Serum Starvation: The next day, replace the growth medium with low-serum (e.g., 0.5%

FBS) or serum-free medium and incubate for 4-6 hours.

Compound Treatment: Add various concentrations of AC-430 or DMSO (vehicle control) to

the wells and incubate for 1-2 hours at 37°C.

Cytokine Stimulation: Add the cytokine (e.g., IL-6 at 50 ng/mL) to all wells except the

unstimulated control. Incubate for 20-30 minutes at 37°C.

Cell Fixation and Permeabilization:
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Aspirate the medium and wash the cells once with ice-cold PBS.

Fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.

Wash the cells and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

Blocking and Antibody Incubation:

Wash the cells and block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

Detection:

Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash again and add TMB substrate. Allow color to develop in the dark.

Stop the reaction with 1N H2SO4 and read the absorbance at 450 nm.

Data Analysis: Normalize the phospho-STAT3 signal to a total STAT3 signal (run in parallel

wells) or cell number. Calculate the percentage of inhibition relative to the cytokine-

stimulated control and plot against the compound concentration to determine the IC50 value.

Protocol 3: Cell Proliferation Assay
Objective: To assess the effect of AC-430 on the proliferation of a JAK2-dependent cell line.

Principle: This assay measures the viability or proliferation of a cell line that relies on the JAK-

STAT pathway for its growth and survival (e.g., a cell line harboring the JAK2 V617F mutation,

such as HEL or UKE-1 cells). Inhibition of JAK2 by AC-430 is expected to reduce cell

proliferation.

Materials:

JAK2-dependent cell line (e.g., HEL 92.1.7)

Cell culture medium and supplements
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AC-430 (or other test compounds) dissolved in DMSO

96-well clear-bottom plates (for imaging) or white-walled plates (for luminescence)

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS)

Plate reader (luminescence, fluorescence, or absorbance)

Procedure (using CellTiter-Glo®):

Cell Seeding: Seed HEL cells into a 96-well white-walled plate at a density of 5,000-10,000

cells per well in 100 µL of culture medium.

Compound Addition: Add various concentrations of AC-430 or DMSO (vehicle control) to the

wells.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Assay Readout:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Measurement: Measure the luminescence using a microplate luminometer.

Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO-

treated control wells. Plot the percentage of inhibition against the compound concentration

and fit the data to determine the GI50 (concentration for 50% growth inhibition).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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